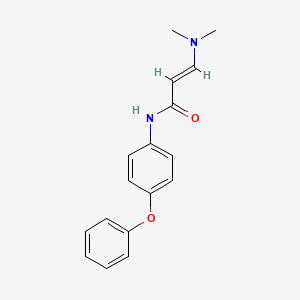

3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Dimethylamino)-N-(4-phenoxyphenyl)acrylamide (DAPA) is a synthetic compound that has been studied for its potential applications in various scientific research areas. It is an amide derivative of acrylamide and is a molecule that can be synthesized in the laboratory. DAPA has been studied in the fields of biochemistry, pharmacology, and physiology, and it has shown promise in a number of areas, including drug delivery, gene therapy, and tissue engineering.

Applications De Recherche Scientifique

Chemistry and Biochemistry of Acrylamide Derivatives

Acrylamide derivatives, including 3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide, play significant roles in various scientific applications due to their unique chemical properties. Acrylamide itself is an industrially produced molecule used to synthesize polyacrylamide, which has numerous applications ranging from wastewater treatment to the cosmetic industry. The reactivity and versatility of acrylamide derivatives stem from their conjugated system and functional groups, allowing for diverse chemical modifications and applications (Friedman, 2003).

Coordination Chemistry and Biological Interactions

The coordination chemistry of acrylamide derivatives, including 3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide, is crucial for understanding their potential in biological systems. These compounds can form complexes with transition metals, influencing their reactivity and stability. Such interactions might play a role in the metabolic pathways and health effects of acrylamide derivatives, offering insights into their safe use and potential therapeutic applications (Girma et al., 2005).

Environmental Considerations and Degradation

Understanding the environmental fate and degradation of acrylamide derivatives, including 3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide, is essential for assessing their environmental impact and designing safer compounds. Polyacrylamide-based flocculants, which may contain acrylamide derivatives, are used extensively in water treatment processes. Research into their transfer, degradation, and the potential release of acrylamide highlights the importance of considering environmental safety in their applications (Guézennec et al., 2015).

Mitigation Strategies for Acrylamide Formation

In the context of food science, the formation of acrylamide during the cooking process has raised health concerns. Research into the mitigation strategies for reducing acrylamide content in fried potato products, for example, provides valuable insights into how the principles of acrylamide formation and reduction could be applied to manage the presence of acrylamide derivatives in various applications, ensuring safety and minimizing health risks (Vinci et al., 2012).

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-19(2)13-12-17(20)18-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,18,20)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRGOGHJUAXGBK-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975944.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2975945.png)

![3-[(4-methoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2975946.png)

![NCGC00385746-01_C59H96O25_beta-D-Glucopyranose, 4-O-(6-deoxy-alpha-L-mannopyranosyl)-1-O-[(3beta,5xi,9xi)-3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->2)-O-beta-D-glucopyranosyl-(1->2)-alpha-L-arabinopyranosyl]oxy]-28-oxoolean-12-en-28-yl]-](/img/structure/B2975947.png)

![2-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2975949.png)